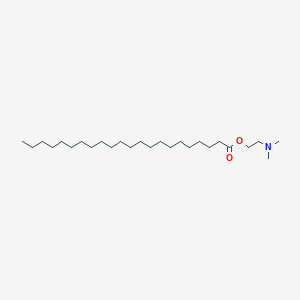
n-Methylacetamide-water
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Methylacetamide-water: is a compound formed by the interaction of n-methylacetamide and water molecules. N-Methylacetamide is an organic compound with the formula CH₃CONHCH₃. It is a derivative of acetamide where one hydrogen atom is replaced by a methyl group. This compound is often used as a model for studying the behavior of peptide bonds in proteins due to its structural similarity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: N-Methylacetamide can be synthesized through the reaction of acetic acid and methylamine. The process involves aminating acetic acid with methylamine, followed by the evaporation of water and acid, and finally fractionating the finished product . The reaction typically occurs at a temperature of 70-80°C for about 2 hours.
Industrial Production Methods: In industrial settings, the production of n-methylacetamide involves similar steps but on a larger scale. The process is optimized to ensure high yield and purity, making it suitable for various applications in the pharmaceutical and chemical industries .
Analyse Des Réactions Chimiques
Types of Reactions: N-Methylacetamide undergoes several types of chemical reactions, including hydrolysis, oxidation, and substitution.
Common Reagents and Conditions:
Hydrolysis: In the presence of acids or bases, n-methylacetamide can be hydrolyzed to produce acetic acid and methylamine.
Oxidation: Oxidizing agents can convert n-methylacetamide into corresponding oxidized products, although specific conditions and reagents may vary.
Substitution: N-Methylacetamide can participate in substitution reactions where the methyl group or the amide group is replaced by other functional groups.
Major Products: The major products formed from these reactions include acetic acid, methylamine, and various substituted derivatives depending on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
N-Methylacetamide-water mixtures are extensively studied in scientific research due to their relevance in understanding protein folding and dynamics. The compound serves as a simplified model for the backbone of proteins, providing insights into the structural and vibrational dynamics of peptides and proteins .
Applications in Various Fields:
Chemistry: Used as a solvent and reagent in organic synthesis.
Biology: Serves as a model compound for studying peptide bonds and protein folding.
Medicine: Utilized in the synthesis of pharmaceuticals and as a solvent in drug formulation.
Industry: Employed in the production of various chemicals and as a solvent in industrial processes
Mécanisme D'action
The mechanism of action of n-methylacetamide involves its ability to form hydrogen bonds with other molecules. This interaction stabilizes reaction intermediates and transition states, promoting the progression of chemical reactions . In aqueous solutions, n-methylacetamide and water molecules tend to form clusters driven by hydrophobic collapse, where the methyl groups cluster together, mimicking the behavior of protein folding .
Comparaison Avec Des Composés Similaires
Acetamide: Similar to n-methylacetamide but lacks the methyl group.
Dimethylacetamide: Contains two methyl groups attached to the nitrogen atom.
Formamide: Contains a formyl group instead of an acetyl group.
Uniqueness: N-Methylacetamide is unique due to its structural similarity to peptide bonds, making it an ideal model for studying protein dynamics. Its ability to form stable hydrogen bonds and its behavior in aqueous solutions provide valuable insights into the mechanisms of protein folding and interactions .
Propriétés
Numéro CAS |
173846-11-2 |
|---|---|
Formule moléculaire |
C3H9NO2 |
Poids moléculaire |
91.11 g/mol |
Nom IUPAC |
N-methylacetamide;hydrate |
InChI |
InChI=1S/C3H7NO.H2O/c1-3(5)4-2;/h1-2H3,(H,4,5);1H2 |
Clé InChI |
ZQDDGSJSHNVYTM-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)NC.O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.











![(4S)-4-hydroxy-2-(2-methoxyethyl)-1,1-dioxo-3,4-dihydrothieno[3,2-e]thiazine-6-sulfonamide](/img/structure/B14276168.png)

![2-(3-Chlorophenyl)-N-methyl-N-[2-(pyrrolidin-1-yl)ethyl]ethan-1-amine](/img/structure/B14276174.png)


